2,4-diamino-6-p-nitroanilinopyrimidine
Description
2,4-Diamino-6-p-nitroanilinopyrimidine is a pyrimidine derivative featuring amino groups at positions 2 and 4 and a p-nitroanilino substituent at position 5. This compound’s structure combines electron-donating (amino) and electron-withdrawing (p-nitro) groups, creating a unique electronic profile that influences its reactivity and biological interactions. Pyrimidine derivatives are widely studied for their roles as kinase inhibitors, antiviral agents, and tubulin polymerization modulators .
Properties
CAS No. |
115782-13-3 |
|---|---|
Molecular Formula |
C10H10N6O2 |
Molecular Weight |
246 |
Synonyms |
2,4-diamino-6-p-nitroanilinopyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The p-nitroanilino group in the target compound introduces strong electron-withdrawing properties, enhancing electrophilicity at the pyrimidine ring compared to methyl or cyclopropyl substituents in analogues . This may improve binding to biological targets like tubulin or kinases.
- Steric Considerations: Bulky substituents (e.g., cyclopropyl in ) reduce conformational flexibility, whereas the planar nitroanilino group may facilitate π-π stacking in protein binding pockets.
Anticancer Potential
- 2-Anilino triazolopyrimidines: Exhibit IC₅₀ values of 0.1–10 µM against cancer cell lines, attributed to tubulin polymerization inhibition . The anilino group’s para-substituents (e.g., methoxy, nitro) modulate potency, with nitro groups enhancing activity due to increased electrophilicity .
- 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine: Limited biological data are available, but methyl/cyclopropyl groups likely reduce solubility and target affinity compared to nitroanilino derivatives .
Hypothesis for Target Compound: The p-nitroanilino group may confer superior tubulin-binding activity compared to methyl/cyclopropyl analogues, though direct data are lacking.
Physicochemical Properties
Implications : The target compound’s nitro group may improve aqueous solubility compared to alkyl-substituted analogues but reduce membrane permeability.
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